1,6-Dinitropyrene

Carcinogenesis In Vivo Toxicology Subcutaneous Injection Model

1,6-Dinitropyrene is the definitive positive control for carcinogenicity studies, inducing tumors at 50% incidence in BALB/c mice where 1-nitropyrene yields 0%—making it irreplaceable for validated, reproducible research. Its distinct nitroreductase-dependent DNA-binding profile (2-fold increase upon enzyme induction) positions it as a superior mechanistic probe for cytosolic nitroaromatic activation. For environmental analysis, this ISO 17034 Certified Reference Material ensures regulatory-compliant quantification of nitro-PAHs in diesel exhaust, ambient air, and soil. Choose the isomer that guarantees assay specificity; substitution with other dinitropyrenes fundamentally alters dose-response relationships and endpoint interpretation.

Molecular Formula C16H8N2O4
Molecular Weight 292.24 g/mol
CAS No. 42397-64-8
Cat. No. B1200346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dinitropyrene
CAS42397-64-8
Synonyms1,6-dinitropyrene
Molecular FormulaC16H8N2O4
Molecular Weight292.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C16H8N2O4/c19-17(20)13-8-4-10-2-6-12-14(18(21)22)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H
InChIKeyGUXACCKTQWVTLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityModerately soluble in toluene
In water, 5.4X10-3 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dinitropyrene (CAS 42397-64-8): A High-Potency Nitro-PAH for Mutagenesis and Carcinogenesis Research


1,6-Dinitropyrene (1,6-DNP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) and an environmental contaminant found in diesel exhaust and airborne particulates [1]. It is primarily recognized for its exceptional mutagenic and carcinogenic potency in bacterial and mammalian test systems, serving as a critical positive control and mechanistic probe in genetic toxicology and environmental health studies [2]. As a reference material, it is often supplied as an analytical standard for HPLC and GC-MS quantification in complex environmental matrices . Its well-characterized DNA adduct formation profile makes it a key tool for investigating the link between environmental exposure and genetic damage [3].

Why 1,6-Dinitropyrene Cannot Be Replaced by Other Nitropyrenes in Critical Research Applications


The nitropyrene family, including 1-nitropyrene (1-NP), 1,3-dinitropyrene (1,3-DNP), and 1,8-dinitropyrene (1,8-DNP), exhibits vast differences in biological activity due to regioisomer-specific metabolism and DNA adduct formation [1]. For instance, 1,6-DNP is a potent tumorigen in rodent models, whereas 1,3-DNP is weakly or non-tumorigenic [2]. Similarly, while all dinitropyrenes are potent bacterial mutagens, their relative potencies and metabolic activation pathways by nitroreductases differ significantly, with 1,6-DNP showing distinct sensitivity to cytosolic activation compared to its 1,8-isomer [3]. Substituting 1,6-DNP with 1-NP or another DNP isomer would fundamentally alter a study's endpoint, dose-response relationship, and mechanistic interpretation, making direct interchange impossible for validated, reproducible research.

Quantitative Differential Evidence for 1,6-Dinitropyrene vs. Closest Analogs


In Vivo Tumorigenicity: 1,6-DNP vs. 1-Nitropyrene in BALB/c Mice

In a direct head-to-head study, 1,6-Dinitropyrene (1,6-DNP) demonstrated unequivocal tumorigenicity, whereas 1-nitropyrene (1-NP) did not. The quantified difference provides a clear rationale for selecting 1,6-DNP as a positive control in long-term carcinogenicity assays or when investigating the tumorigenic potential of nitro-PAHs [1].

Carcinogenesis In Vivo Toxicology Subcutaneous Injection Model

Clastogenic Potency in Mammalian Cells: 1,6-DNP vs. 1,3-DNP and 1,8-DNP

A comparative study in Chinese hamster lung (CHL) cells quantified the clastogenic potency of three dinitropyrene isomers. 1,6-DNP induced chromosomal aberrations at a concentration 20-fold higher than 1,8-DNP but 20-fold lower than 1,3-DNP, establishing its distinct place in the isomer potency hierarchy [1].

Genetic Toxicology Chromosomal Aberration Chinese Hamster Lung Cells

Bacterial Mutagenicity: 1,6-DNP vs. 1,8-DNP in Salmonella TA98

In the standard Ames test, 1,6-DNP is a highly potent mutagen, though its activity is substantially lower than that of its isomer, 1,8-DNP. This difference in potency, along with distinct metabolic activation requirements, makes the two isomers non-interchangeable tools for investigating nitroreductase-dependent mutagenesis [1].

Ames Test Mutagenesis Frameshift Mutation

Metabolic Activation: Differential Sensitivity to Cytosolic Nitroreductase Induction

While both 1-NP and 1,6-DNP require nitroreduction for activation, their metabolic pathways diverge significantly. 1,6-DNP's DNA binding capacity is markedly enhanced by pre-induction of liver cytosolic nitroreductases, a phenomenon not observed to the same extent with 1-NP, highlighting a key mechanistic difference in their in vivo activation [1].

Xenobiotic Metabolism Nitroreduction Enzyme Induction

Differential Tumorigenicity: 1,6-DNP vs. 1,3-DNP

A fundamental difference exists between dinitropyrene isomers regarding tumorigenic potential. 1,6-DNP is classified as a potent tumorigen, while its isomer, 1,3-dinitropyrene, is weakly or non-tumorigenic. This qualitative difference is attributed to the distinct reduction products formed from each isomer, making 1,6-DNP the required isomer for tumorigenicity studies [1].

Carcinogenicity Structure-Activity Relationship Tumorigenic Potency

Analytical Standard Purity and Certification for Quantitative Environmental Monitoring

For quantitative analysis of nitro-PAHs in complex matrices like diesel particulate matter (SRM 1650b), the use of a high-purity, certified analytical standard is non-negotiable. 1,6-Dinitropyrene is commercially available as a Certified Reference Material (CRM) under ISO 17034, with a certified concentration (e.g., 100 µg/mL), providing the traceability and accuracy required for method validation and regulatory compliance, a level of certification not universally available for all nitro-PAH isomers .

Environmental Analysis Certified Reference Material ISO 17034

High-Impact Application Scenarios for 1,6-Dinitropyrene Based on Quantitative Evidence


1. Positive Control in Long-Term In Vivo Carcinogenicity Bioassays

1,6-Dinitropyrene is the definitive positive control for subcutaneous or intratracheal carcinogenicity studies in rodents. Its proven ability to induce tumors (50% incidence in BALB/c mice) where 1-nitropyrene (0% incidence) does not, provides a reliable benchmark for validating assay sensitivity and comparing the potency of other test compounds [1].

2. Mechanistic Studies of Nitroreductase-Dependent DNA Adduct Formation

The 2-fold increase in in vitro DNA binding of 1,6-DNP following nitroreductase induction, compared to baseline, makes it an ideal probe for investigating the role of specific cytosolic enzymes (e.g., DT-diaphorase, aldehyde oxidase) and co-factors in the metabolic activation of nitroaromatic carcinogens [2].

3. Quantitative Environmental Analysis Using Certified Reference Materials

For analytical laboratories quantifying nitro-PAHs in diesel exhaust, ambient air, or soil, the use of 1,6-Dinitropyrene as an ISO 17034 Certified Reference Material is essential for method validation, calibration, and ensuring data traceability and comparability across studies and regulatory compliance .

4. Intermediate Benchmark in Genetic Toxicology Screening

In genetic toxicology assays, 1,6-Dinitropyrene serves as a well-characterized, intermediate-potency compound. Its clastogenic activity (55% aberrant cells at 0.1 µg/mL in CHL cells) and mutagenic potency (~180,000 rev/µg in TA98) provide a distinct reference point for ranking new chemical entities or environmental extracts between the extreme potencies of 1,8-DNP and 1,3-DNP [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,6-Dinitropyrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.